N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide
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Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Analytical Methods
Research into antioxidant properties and the development of analytical methods for determining such activities highlights the importance of molecules with potential antioxidant capabilities. Studies have demonstrated various approaches to evaluate antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests among others, which could be applicable for assessing the antioxidant potential of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide and its derivatives (Munteanu & Apetrei, 2021).
Cobalt-Catalyzed Synthesis and Molecular Interactions
In the realm of synthetic chemistry, picolinamide derivatives have been shown to facilitate cobalt-catalyzed reactions, leading to the synthesis of complex molecular structures. For instance, cobalt-catalyzed selective synthesis involving picolinamide as a directing group has been demonstrated, indicating the versatility of such compounds in facilitating regioselective and efficient chemical transformations (Kuai et al., 2017). This research suggests potential synthetic applications of this compound in the development of novel compounds and materials.
Herbicidal Activities and Mechanisms
The exploration of herbicidal activities in related compounds sheds light on the potential agrochemical applications of this compound. Research on triazolinone derivatives, for instance, highlights the targeting of specific biochemical pathways in plants, such as protoporphyrinogen oxidase inhibition, a mechanism that could be relevant for designing novel herbicides with enhanced selectivity and potency (Luo et al., 2008).
Pharmacological Applications and Receptor Ligand Interactions
The pharmacological landscape offers another area of interest, with picolinamide derivatives being studied for their interactions with various receptors, indicating the potential of this compound in drug development. Specifically, derivatives have been evaluated for their affinity to serotonin receptors, underscoring the importance of structural specificity in modulating receptor activity and offering insights into the design of novel therapeutic agents (Fiorino et al., 2017).
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-16-8-6-15(7-9-16)17-10-11-19(25)24(23-17)14-13-22-20(26)18-5-3-4-12-21-18/h3-12H,2,13-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAOFXPPILTEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.